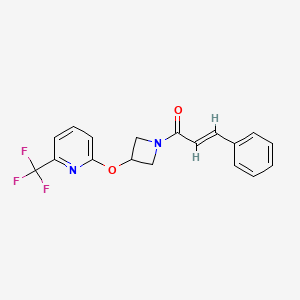
(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-phenyl-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one is a compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Molecular Structure
The compound features a trifluoromethyl group attached to a pyridine ring, an azetidine moiety, and a phenyl group. Its molecular formula is C18H15F3N2O2, with a molecular weight of approximately 348.325 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and bioactivity in various compounds.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and the introduction of the trifluoromethyl group. The detailed synthetic route can be found in specialized literature and is crucial for producing compounds with high purity and yield .
Antiviral Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antiviral activity. For instance, pyrimidine-based compounds have shown effectiveness against HIV strains with low EC50 values, suggesting that similar mechanisms may be present in this compound .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells .
Study on Antiviral Efficacy
A recent investigation into the antiviral efficacy of related compounds highlighted their ability to reduce viral loads significantly in infected models. One study reported a reduction of more than 2-log viral load in mice treated with pyrimidine derivatives, suggesting that this compound may exhibit similar properties .
Safety Profile Assessment
In assessing the safety profile of related compounds, studies have shown favorable outcomes regarding toxicity when administered orally at high doses. For instance, one compound demonstrated no significant hERG channel inhibition, indicating a low risk for cardiac side effects . This aspect is crucial for considering this compound for therapeutic applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O2 |
| Molecular Weight | 348.325 g/mol |
| Antiviral Activity (EC50) | < 10 nM against HIV strains |
| Anticancer Activity | Induces apoptosis |
| Toxicity Profile | Low risk for hERG inhibition |
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)15-7-4-8-16(22-15)25-14-11-23(12-14)17(24)10-9-13-5-2-1-3-6-13/h1-10,14H,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPOUPLTMVVPZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













